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Description
Tert-butyl 3-(acetylamino)phenylcarbamate is a synthetic organic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features both a tert-butyloxycarbonyl (Boc) protected aniline and a separate acetamido group on an aromatic ring, making it a versatile building block for the construction of more complex molecules. Its primary research application lies in its use as a key precursor in the synthesis of potential pharmacologically active compounds. The Boc protecting group can be readily removed under mild acidic conditions to reveal a free amine, allowing for further functionalization and diversification of the molecular scaffold. Similarly, the acetamido group can contribute to the molecule's hydrogen-bonding capacity and overall polarity, influencing the pharmacokinetic properties of resulting candidates. Researchers utilize this compound in the exploration of new therapeutic agents, particularly where an aniline derivative is required as a core structural element. As with all such intermediates, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory safety protocols should be followed when handling this material.
Synthesis and Characterization of Tert Butyl 3 Acetylamino Phenylcarbamate
The synthesis of tert-butyl 3-(acetylamino)phenylcarbamate can be achieved through a multi-step process starting from 3-nitroaniline. The general synthetic scheme involves the protection of the amino group, followed by reduction of the nitro group, and subsequent acetylation.
A plausible synthetic route is as follows:
Protection of the amino group: 3-Nitroaniline is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or in a biphasic system to yield tert-butyl (3-nitrophenyl)carbamate.
Reduction of the nitro group: The nitro group of tert-butyl (3-nitrophenyl)carbamate is then reduced to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using a metal catalyst with a hydrogen donor like hydrazine (B178648) hydrate. nih.gov This step yields tert-butyl (3-aminophenyl)carbamate.
Acetylation of the newly formed amino group: The final step is the acetylation of the amino group of tert-butyl (3-aminophenyl)carbamate. This is typically done using acetyl chloride or acetic anhydride (B1165640) in the presence of a base to give the final product, this compound.
The characterization of the final compound would involve standard spectroscopic techniques:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two NH protons (one from the carbamate (B1207046) and one from the amide), the methyl protons of the acetyl group, and the nine equivalent protons of the tert-butyl group.
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the carbamate and amide groups, the aromatic carbons, the methyl carbon of the acetyl group, and the quaternary and methyl carbons of the tert-butyl group.
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide and carbamate groups, C=O stretching of both functional groups, and aromatic C-H and C=C stretching.
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Physicochemical Properties of Tert Butyl 3 Acetylamino Phenylcarbamate
The physicochemical properties of tert-butyl 3-(acetylamino)phenylcarbamate are predicted based on its chemical structure.
Property
Value
Molecular Formula
C₁₃H₁₈N₂O₃
Molecular Weight
250.29 g/mol
Appearance
Expected to be a white to off-white solid
Melting Point
Not available, but expected to be a solid at room temperature
Solubility
Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol, and sparingly soluble in water.
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
3
Rotatable Bonds
3
Chemical Reactivity and Synthetic Applications
The chemical reactivity of tert-butyl 3-(acetylamino)phenylcarbamate is primarily dictated by the two functional groups present: the N-Boc protected amine and the acetamido group.
Deprotection of the Boc Group: The most common reaction of this compound would be the removal of the Boc protecting group under acidic conditions to yield 3-aminoacetanilide. This reaction is highly useful as it unmasks a primary amine that can then be used for further synthetic transformations, such as amide bond formation, alkylation, or diazotization reactions.
Reactions of the Acetamido Group: The acetamido group is relatively stable. However, the amide bond can be hydrolyzed under strong acidic or basic conditions, which would lead to the formation of tert-butyl (3-aminophenyl)carbamate.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions. The directing effects of the N-Boc carbamate (B1207046) and the acetamido group would influence the position of substitution. Both are ortho-, para-directing groups, which would direct incoming electrophiles to the positions ortho and para to them.
The primary synthetic application of this compound is as a protected form of 3-aminoacetanilide. This allows for chemical modifications at other parts of the molecule without affecting the amino group. After the desired transformations are complete, the Boc group can be easily removed to reveal the free amine.
Industrial and Research Applications
While specific industrial applications for tert-butyl 3-(acetylamino)phenylcarbamate are not widely documented, its structure suggests potential utility in several areas of research and development.
Medicinal Chemistry: As a bifunctional molecule, it can serve as a valuable building block in the synthesis of more complex pharmaceutical compounds. dntb.gov.ua The presence of two modifiable nitrogen atoms allows for the construction of diverse molecular scaffolds. Carbamate-containing compounds are known to have a wide range of biological activities, and this compound could be a precursor to new therapeutic agents. nih.govnih.gov
Materials Science: Arylamide and carbamate-containing monomers can be used in the synthesis of novel polymers with specific properties. The functional groups in this compound could be incorporated into polymer backbones or as side chains to influence properties such as thermal stability, solubility, and hydrogen bonding capabilities.
Organic Synthesis: In a research setting, this compound is a useful intermediate for the synthesis of various substituted anilines and other fine chemicals. Its stability and predictable reactivity make it a reliable component in multi-step synthetic sequences.
Related Compounds and Derivatives
Direct Synthetic Routes for this compound
Direct synthesis of this compound and its analogs often involves multi-step sequences that build the molecule by forming its core amide and carbamate (B1207046) functionalities sequentially. These methods rely on well-established reactions tailored to the specific arrangement of functional groups on the phenyl ring.
Amidation and Carbamate Formation Strategies
The construction of the target molecule can be achieved through strategic amidation and carbamate formation steps. A common approach involves the use of coupling agents to facilitate the formation of the amide bond. For instance, a general synthesis for analogous structures involves the condensation of a substituted aminophenylcarbamate with a carboxylic acid. nih.gov This process typically uses a combination of a carboxylate activator like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and an additive such as hydroxybenzotriazole (B1436442) (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov This method is effective for creating the amide linkage in moderate to good yields. nih.gov
Carbamate formation, specifically the introduction of the tert-butoxycarbonyl (Boc) group, is a fundamental step. This can be accomplished by reacting an appropriate amino precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Another powerful method for generating carbamates is through the Curtius rearrangement. organic-chemistry.org In this reaction, a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate intermediate. This isocyanate can be trapped by an alcohol, such as tert-butanol (B103910), to yield the desired tert-butyl carbamate. organic-chemistry.org This method is valued for its tolerance of various functional groups. organic-chemistry.org
Derivatization of Precursor Molecules
A plausible synthetic pathway to this compound involves the derivatization of readily available precursors. A logical starting material would be 3-aminophenylacetamide (3-aminoacetanilide). The synthesis would proceed via the following steps:
Carbamate Formation: The aromatic amino group of 3-aminoacetanilide is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to form the tert-butyl carbamate.
Final Product: This single step yields the target molecule, this compound.
An alternative route could begin with a different precursor, such as 1-amino-3-nitrobenzene. This pathway would involve:
Acetylation: The amino group is first acetylated using acetic anhydride (B1165640) or acetyl chloride to form N-(3-nitrophenyl)acetamide.
Reduction: The nitro group is then reduced to an amine, for example, using catalytic hydrogenation (H₂/Pd/C) or a metal-acid system like Fe/HCl, to yield N-(3-aminophenyl)acetamide.
Carbamate Formation: Finally, the newly formed amino group is protected with a Boc group using Boc₂O to give the final product. A similar multi-step synthesis has been successfully used for producing related isomers, such as tert-butyl 2-(substituted benzamido)phenylcarbamate. nih.gov
Transition Metal-Catalyzed Coupling Reactions in Phenylcarbamate Synthesis
Transition metal-catalyzed reactions are indispensable tools in modern organic synthesis, providing powerful methods for forming carbon-carbon and carbon-nitrogen bonds. These reactions are widely applied in the synthesis of complex phenylcarbamate analogs.
Buchwald-Hartwig Amination Methodologies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds. wikipedia.orgopenochem.org This reaction has revolutionized the synthesis of aryl amines from aryl halides or triflates, which are key precursors to phenylcarbamates. wikipedia.orglibretexts.org The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org
The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine and deprotonation to form an amide complex, and reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. youtube.com The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) by the Buchwald group has been critical to the reaction's success, allowing for the coupling of a wide range of substrates under milder conditions. youtube.com This methodology provides an efficient route to synthesize substituted anilines, which can then be readily converted into phenylcarbamates.
Catalyst/Ligand
Aryl Halide
Amine
Base
Yield
Pd(OAc)₂ / Ligand
Aryl Bromide
Primary Amine
NaOt-Bu
High
Pd₂(dba)₃ / XPhos
Aryl Chloride
Secondary Amine
K₃PO₄
Good-Excellent
[(CyPF-tBu)PdCl₂]
Heteroaryl Halide
Various Amines
Cs₂CO₃
High
This table presents generalized findings on the Buchwald-Hartwig amination for aryl amine synthesis, which are precursors for phenylcarbamates.
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura reaction is a versatile palladium- or nickel-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. A significant advancement in this area is the use of phenol (B47542) derivatives, such as aryl carbamates, as coupling partners. nih.govnih.gov In these reactions, the carbamate group functions as a leaving group, allowing for the formation of a new carbon-carbon bond at that position. rsc.org
This approach is particularly valuable for synthesizing biaryl compounds from readily available phenols. nih.gov The reactions are typically catalyzed by nickel complexes, such as NiCl₂(PCy₃)₂, which are relatively inexpensive and stable. nih.gov The methodology is robust, tolerating a wide array of functional groups on both coupling partners. nih.gov Microwave heating has been shown to dramatically reduce reaction times for these couplings from hours to minutes. organic-chemistry.org
Aryl Carbamate Substrate
Boronic Acid
Catalyst
Yield (%)
Naphthyl diethylcarbamate
Phenylboronic acid
NiCl₂(PCy₃)₂
95
Phenyl diethylcarbamate
4-Methoxyphenylboronic acid
NiCl₂(PCy₃)₂
85
4-Cyanophenyl diethylcarbamate
4-Tolylboronic acid
NiCl₂(PCy₃)₂
91
Data compiled from studies on nickel-catalyzed Suzuki-Miyaura couplings of aryl carbamates. nih.gov
Ullmann-Type, Stille, Negishi, and Sonogashira Coupling Strategies
Beyond the Buchwald-Hartwig and Suzuki-Miyaura reactions, several other transition metal-catalyzed couplings are instrumental in the synthesis of phenylcarbamate precursors and analogs.
Ullmann-Type Coupling: The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.orgchem-station.com Modern "Ullmann-type" reactions have expanded this scope to include the formation of C-N and C-O bonds. organic-chemistry.org Copper-catalyzed N-arylation of primary carbamates with aryl halides provides a direct route to N-aryl carbamates. rsc.org These reactions are often favored for their lower cost compared to palladium-catalyzed methods, though they sometimes require harsher conditions. nih.gov
Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org This method can be used to synthesize complex aryl structures that can serve as scaffolds for phenylcarbamate derivatives.
Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods. It is highly effective for forming C(sp²)-C(sp³) bonds, enabling the synthesis of diverse substituted aromatic compounds. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is the one of the most reliable methods for synthesizing arylalkynes. organic-chemistry.orgmdpi.com These products can be valuable intermediates, as the alkyne moiety can be further transformed to introduce additional complexity into analogs of this compound. The reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups. wikipedia.orgnih.gov
Coupling Reaction
Metal Catalyst(s)
Coupling Partners
Bond Formed
Ullmann
Copper
Aryl Halide + Amine/Carbamate
C-N
Stille
Palladium
Organostannane + Aryl Halide
C-C
Negishi
Palladium or Nickel
Organozinc + Aryl Halide
C-C
Sonogashira
Palladium / Copper
Terminal Alkyne + Aryl Halide
C-C (sp²-sp)
Other Synthetic Transformations Employed
In the synthesis of this compound and its analogs, several key transformations are utilized to construct the target molecules. These methods include nucleophilic substitutions to form the core carbamate structure, condensation reactions to build more complex amide functionalities, and Michael additions for carbon-carbon bond formation in related systems.
Nucleophilic substitution, particularly nucleophilic acyl substitution, is fundamental to the formation of the carbamate group in the target molecule and its analogs. The synthesis of tert-butyl carbamates typically involves the reaction of an amine with a suitable tert-butoxycarbonyl (Boc) donating reagent. One common method is the reaction of a substituted aniline (B41778), such as 3-aminoacetanilide, with di-tert-butyl dicarbonate (Boc₂O). In this reaction, the amino group acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected amine and the release of tert-butanol and carbon dioxide.
Another established route involves using tert-butyl chloroformate with the aniline derivative in the presence of a base like triethylamine (B128534). The base is necessary to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. These reactions are crucial for installing the Boc protecting group, which is valued for its stability under various conditions and its straightforward removal under acidic conditions. thieme.de The mechanism for these substitution reactions is central to creating the carbamate linkage that defines this class of compounds.
Condensation reactions are frequently employed to synthesize analogs by forming an amide bond between a Boc-protected aminophenylcarbamate core and various carboxylic acids. nih.govresearchgate.net A general and effective method involves the use of peptide coupling reagents to activate the carboxylic acid, facilitating its reaction with the amine. nih.gov
For this purpose, a combination of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and Hydroxybenzotriazole (HOBt) is widely used. nih.govresearchgate.net In this process, the carboxylic acid is activated by EDCI, and HOBt is added to suppress side reactions and minimize racemization. nih.gov The reaction is typically carried out in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). nih.gov This methodology has been successfully applied to synthesize a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, demonstrating its versatility with a range of substituted carboxylic acids. nih.govresearchgate.net
Another system for the amidation of carboxylic acids involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-(N,N-dimethylamino)pyridine (DMAP). rsc.org This approach allows for the formation of amides under solvent-free conditions and has been applied to various carboxylic acids and amines. rsc.org
The table below summarizes the synthesis of various analogs via condensation reactions, highlighting the reagents used and the yields obtained. nih.gov
The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comorganic-chemistry.org While not directly used to synthesize the core of this compound, this reaction is highly relevant for the synthesis of more complex analogs and related structures where a Boc-protected group is present. acs.orgmdpi.comdatapdf.com
The Boc-protecting group is generally stable under the basic or neutral conditions often used for Michael additions and can play a significant role in the stereochemical outcome of the reaction. acs.orgdatapdf.com For instance, in double Michael addition reactions used to construct polycyclic alkaloid structures, the presence of a Boc group on an indole (B1671886) nitrogen was found to reverse the facial selectivity of the addition compared to the unprotected counterpart. datapdf.com This demonstrates the steric influence the bulky tert-butyl group can exert on the transition state of the reaction.
Furthermore, Boc-protected compounds are common substrates in asymmetric Michael additions. mdpi.com The synthesis of β-substituted GABA derivatives, for example, has been achieved through the enantioselective Michael addition to nitroalkenes, where Boc-protection on the nitrogen was found to be optimal for achieving good chemical yields and enantioselectivity under rhodium catalysis. mdpi.com
Optimization of Reaction Conditions and Yields
The efficiency and success of synthesizing this compound and its analogs are highly dependent on the careful optimization of reaction conditions. Key factors include the choice of catalyst systems, ligands, solvents, and reaction temperature.
In many synthetic transformations involving Boc-protected compounds, the catalyst system is paramount for achieving high yields and selectivity. In asymmetric synthesis, chiral ligands are used to induce enantioselectivity. For example, in the rhodium-catalyzed asymmetric Michael addition for preparing GABA derivatives, various ligands were screened, with (S)-BINAP providing the best results in terms of both yield and enantiomeric excess. mdpi.com The choice of the metallic catalyst, such as [Rh(acac)(C₂H₄)₂], is also critical to the reaction's success. mdpi.com
Phase transfer catalysts (PTC) are also employed in reactions involving Boc-protected intermediates. In the alkylation of a Boc-protected serine derivative, tetrabutylammonium (B224687) bromide ((n-Bu)₄N⁺Br⁻) was used as a phase transfer catalyst to facilitate the reaction between the aqueous base (potassium hydroxide) and the substrate in the organic solvent (ethyl acetate). google.com This catalytic approach allows for milder reaction conditions and can improve yields by enhancing the transport of the hydroxide (B78521) ion into the organic phase. google.com
The choice of solvent and the control of temperature are critical parameters that must be optimized to maximize reaction yields and minimize the formation of byproducts. Solvents are chosen based on their ability to dissolve reactants, their polarity, and their boiling point. For condensation reactions using EDCI/HOBt, polar aprotic solvents like DMF are often preferred. nih.gov In other cases, such as nucleophilic substitutions, a range of solvents from acetonitrile (B52724) to dimethyl sulfoxide (B87167) (DMSO) may be screened to find the optimal medium that balances solubility and reactivity. researchgate.net
Temperature control is essential for managing the rate of reaction and preventing decomposition of sensitive reagents or products. Many reactions are initiated at a reduced temperature, such as 0 °C, especially during the addition of highly reactive reagents, to control the initial exothermic process. nih.govgoogle.com For instance, in the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate, the coupling reagents are added at 0 °C before the reaction mixture is allowed to warm to room temperature. nih.gov Similarly, an alkylation reaction was conducted at 0-5 °C after the dropwise addition of a potassium hydroxide solution. google.com The table below illustrates an example of reaction condition optimization, focusing on solvent and temperature. nih.gov
Entry
Solvent
Temperature (°C)
Yield (%)
1
DCM
0–5
78
2
DCE
0–5
75
3
CH₃CN
0–5
85
4
THF
0–5
65
5
CH₃CN
Room Temp.
80
Reagent Stoichiometry and Reaction Kinetics
The efficiency and outcome of the synthesis of this compound and its analogs are critically dependent on the precise control of reagent stoichiometry and a thorough understanding of the reaction kinetics. The molar ratios of reactants, catalysts, and reagents directly influence the yield, purity, and formation of byproducts. Similarly, kinetic parameters such as reaction time and temperature are pivotal in ensuring the reaction proceeds to completion while minimizing degradation or side reactions.
Detailed research into the synthesis of structurally related carbamate derivatives provides valuable insights into the stoichiometric and kinetic considerations applicable to this compound. These studies highlight the importance of optimizing the molar equivalents of coupling agents, bases, and acylating or carbamoylating agents to achieve high conversion rates and product yields.
For instance, in the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, a common analog structure, the stoichiometry of the coupling reagents is crucial for efficient amide bond formation. nih.govresearchgate.net A typical procedure involves the reaction of a carboxylic acid with an amino-functionalized phenylcarbamate. The reaction often employs an excess of coupling agents and a base to facilitate the reaction. nih.govresearchgate.net
A study on the synthesis of tert-butyl 2-(4-fluorobenzamido)phenylcarbamate provides specific stoichiometric details. nih.gov The reaction utilizes 1.1 equivalents of the tert-butyl 2-amino phenylcarbamate relative to the carboxylic acid, ensuring the complete consumption of the limiting reagent. Furthermore, 1.5 equivalents of the coupling agent EDCI, the activator HOBt, and the base DIPEA are used to drive the reaction to completion. nih.gov The reaction is initiated at a reduced temperature of 0 °C for 30 minutes to control the initial exothermic reaction and then allowed to proceed at room temperature for 3 hours to ensure complete conversion. nih.gov
The following interactive table summarizes the reagent stoichiometry used in the synthesis of a tert-butyl phenylcarbamate analog.
In another example, the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, a different type of carbamate analog, also demonstrates meticulous control over stoichiometry and reaction conditions. google.com This multi-step synthesis involves the formation of a mixed anhydride followed by condensation with benzylamine. The reaction is conducted at 0-5°C for 2 hours and then the temperature is raised to 10-15°C for an additional 2 hours to ensure the reaction goes to completion without significant side product formation. google.com
While specific kinetic studies providing rate constants and activation energies for the synthesis of this compound are not extensively documented in publicly available literature, the reaction times and temperatures reported in various synthetic protocols for analogous compounds serve as practical indicators of the reaction kinetics. The syntheses are typically monitored by techniques such as Thin Layer Chromatography (TLC) to determine the point of completion, which indirectly provides information about the reaction rate under the specified conditions. nih.govresearchgate.net
The choice of solvent and catalyst can also significantly influence the reaction kinetics. For instance, the use of polar aprotic solvents like N,N-dimethylformamide (DMF) is common in these coupling reactions as they can effectively solvate the ionic intermediates, thereby increasing the reaction rate. nih.gov
The following table outlines the reaction conditions for the synthesis of a tert-butyl phenylcarbamate analog, which reflects the practical application of kinetic control.
Parameter
Condition
Initial Temperature
0 °C
Initial Time
30 minutes
Final Temperature
Room Temperature
Final Time
3 hours
Monitoring Method
Thin Layer Chromatography (TLC)
Further research focusing on the detailed kinetic analysis of the formation of this compound would be beneficial for optimizing reaction conditions, improving yields, and enabling efficient scale-up of the synthesis for potential industrial applications. Such studies would involve systematic variation of reactant concentrations, temperature, and catalyst loading to determine the rate law and activation parameters of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present.
The aromatic region of the spectrum would reveal the substitution pattern of the benzene (B151609) ring. The protons on the aromatic ring are expected to appear as complex multiplets due to spin-spin coupling. The chemical shifts of these aromatic protons are influenced by the electron-donating and electron-withdrawing effects of the acetylamino and tert-butoxycarbonylamino substituents.
Key signals in the ¹H NMR spectrum would also include a sharp singlet for the nine equivalent protons of the tert-butyl group, typically found in the upfield region of the spectrum. Additionally, a singlet corresponding to the three protons of the acetyl methyl group would be observed. The two N-H protons (from the carbamate and amide groups) would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.
Expected ¹H NMR Data for this compound:
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Aromatic C-H
7.0 - 7.8
Multiplet
4H
Carbamate N-H
~8.5
Broad Singlet
1H
Amide N-H
~9.5
Broad Singlet
1H
Acetyl CH₃
~2.1
Singlet
3H
Tert-butyl (CH₃)₃
~1.5
Singlet
9H
Note: The expected chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would be expected to show signals for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon atoms directly attached to the nitrogen atoms would be shifted downfield. The carbonyl carbons of the carbamate and amide groups would appear at the most downfield region of the spectrum due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The quaternary carbon and the methyl carbons of the tert-butyl group would also be readily identifiable.
Expected ¹³C NMR Data for this compound:
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Carbonyl (Amide)
~168
Carbonyl (Carbamate)
~153
Aromatic C-N (Carbamate)
~140
Aromatic C-N (Amide)
~139
Aromatic C-H
110 - 130
Tert-butyl (Quaternary C)
~80
Tert-butyl (CH₃)
~28
Acetyl (CH₃)
~24
Note: The expected chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule.
COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be particularly useful in assigning the protons on the aromatic ring by showing their through-bond connectivities.
HSQC: An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
The presence of the two N-H groups (amide and carbamate) would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The amide carbonyl would typically show a strong absorption band around 1670 cm⁻¹, while the carbamate carbonyl would appear at a slightly higher wavenumber, around 1720 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl groups would be observed in the 2850-3100 cm⁻¹ region. Bending vibrations for the N-H groups and characteristic absorptions for the aromatic ring would also be present in the fingerprint region of the spectrum.
Expected IR Absorption Bands for this compound:
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
N-H Stretching (Amide & Carbamate)
3300 - 3500
Medium
C-H Stretching (Aromatic)
3000 - 3100
Medium
C-H Stretching (Aliphatic)
2850 - 3000
Medium-Strong
C=O Stretching (Carbamate)
~1720
Strong
C=O Stretching (Amide)
~1670
Strong
N-H Bending
1500 - 1600
Medium
C=C Stretching (Aromatic)
1450 - 1600
Medium
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for carbamates include the loss of the tert-butyl group as a stable tert-butyl cation or the loss of isobutylene. Amide fragmentation can involve cleavage of the C-N bond or the C-C bond adjacent to the carbonyl group.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. The exact mass of the molecular ion of this compound (C₁₃H₁₈N₂O₃) can be calculated and compared with the experimentally determined value to confirm its molecular formula with a high degree of confidence.
Expected HRMS Data for this compound:
Ion
Calculated Exact Mass
[M+H]⁺ (C₁₃H₁₉N₂O₃⁺)
251.1390
[M+Na]⁺ (C₁₃H₁₈N₂O₃Na⁺)
273.1209
The agreement between the measured exact mass and the calculated value would provide strong evidence for the elemental composition of the synthesized compound.
An article on "this compound" cannot be generated at this time.
A thorough search of available scientific literature and chemical databases did not yield specific experimental data for the compound “this compound” corresponding to the requested analytical techniques. Detailed research findings on its Electrospray Ionization Mass Spectrometry (ESI-MS), High-Performance Liquid Chromatography (HPLC) method development, flash chromatography purification, or elemental analysis are not present in the accessible resources.
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Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. In studies of compounds analogous to this compound, DFT is employed to determine optimized molecular geometry, electronic structure, and reactivity descriptors.
A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the accuracy of Hartree-Fock theory with the efficiency of density functional methods. This is paired with a basis set, like 6-311++G(d,p) , which provides a flexible description of the electron distribution by including polarization and diffuse functions.
For a molecule like this compound, DFT calculations would typically yield data such as:
Optimized Geometry: The lowest energy arrangement of atoms, providing precise bond lengths and angles.
Thermodynamic Properties: Enthalpies of formation, Gibbs free energy, and entropy.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Illustrative DFT Calculation Parameters for a Carbamate-like Molecule
Parameter
Method/Basis Set
Purpose
Functional
B3LYP
To approximate the exchange-correlation energy within the DFT framework, offering a good balance of accuracy and cost.
Basis Set
6-311++G(d,p)
To provide a flexible mathematical description of the atomic orbitals, including polarization and diffuse functions for better accuracy.
Geometry Optimization
No symmetry constraints
To find the lowest energy conformation of the molecule without imposing any structural limitations.
Software
Gaussian Suite of Programs
A standard software package for performing high-level quantum chemical calculations.
Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall under this category. These methods are used to refine electronic properties, calculate excited states, and provide benchmark data for less computationally expensive methods. For a molecule of this size, MP2 could be feasibly used to calculate a more accurate electronic energy and electron correlation effects than standard DFT functionals.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a broader set of computational techniques used to represent and simulate molecular structures and their behavior.
Molecular mechanics is a computational method that uses classical physics (Newtonian mechanics) to model molecular systems. It relies on force fields—a set of empirical potential energy functions—to calculate the potential energy of a molecule as a function of its atomic coordinates.
This approach is particularly useful for:
Conformational Analysis: Exploring the different spatial arrangements (conformers) of a molecule and identifying the most stable ones. For this compound, this would involve studying the rotation around single bonds, particularly those connecting the phenyl ring to the carbamate and acetylamino groups.
Energy Minimization: Finding the 3D structure that corresponds to the minimum potential energy. This is often a preliminary step before more intensive quantum chemical calculations or docking studies.
A typical force field used in such calculations is MM+ , which is suitable for organic molecules. The process identifies low-energy conformers that are likely to be biologically relevant.
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into:
Conformational Flexibility: How the molecule moves and changes shape over time in a simulated environment (e.g., in water or a lipid bilayer).
Interaction Dynamics: How the molecule interacts with its environment, such as solvent molecules or a biological receptor.
Thermodynamic Properties: Calculating properties like free energy differences between different states.
For this compound, an MD simulation could reveal the stability of its different conformers and the dynamics of hydrogen bonding patterns.
Electronic Properties and Reactivity Prediction
The electronic properties calculated from quantum chemical methods are crucial for predicting a molecule's reactivity. In silico docking studies on related tert-butyl phenylcarbamate derivatives have been used to predict their binding modes with biological targets.
Key electronic properties and their implications include:
HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are fundamental to understanding chemical reactions.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to predicting how the molecule will interact with other molecules, such as biological receptors.
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity and stability.
Table 2: Key Electronic Properties and Their Significance
Property
Description
Significance in Reactivity Prediction
HOMO (Highest Occupied Molecular Orbital) Energy
The energy of the outermost electron-containing orbital.
Indicates the propensity to donate electrons; higher energy suggests greater electron-donating ability.
LUMO (Lowest Unoccupied Molecular Orbital) Energy
The energy of the lowest energy orbital that is empty of electrons.
Indicates the propensity to accept electrons; lower energy suggests greater electron-accepting ability.
HOMO-LUMO Gap
The energy difference between the HOMO and LUMO.
A smaller gap generally implies higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP)
A 3D map of the electrostatic potential on the surface of the molecule.
Identifies positive (electrophilic) and negative (nucleophilic) sites for intermolecular interactions.
In the context of drug design, molecular docking studies on related compounds have successfully predicted binding interactions within the active sites of enzymes like cyclooxygenase or bacterial reductases. These studies rely on the molecule's shape and electrostatic properties to determine the most favorable binding orientation and affinity.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within a molecule is fundamental to understanding its chemical behavior. Charge distribution analysis determines the partial atomic charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. Methods like Mulliken population analysis are commonly used to calculate these charges.
Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. The ESP map illustrates regions of positive and negative electrostatic potential, which are crucial for predicting how the molecule will interact with other charged or polar species. Red-colored regions typically indicate electron-rich areas (negative potential), which are prone to electrophilic attack, while blue-colored regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups and the nitrogen atoms are expected to be electron-rich, while the hydrogen atoms of the amide groups would be electron-poor.
Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound
(Note: These are hypothetical values for illustrative purposes, calculated at a representative level of theory.)
Atom
Element
Mulliken Charge (a.u.)
O1
Oxygen (carbamate C=O)
-0.55
O2
Oxygen (acetyl C=O)
-0.58
N1
Nitrogen (carbamate NH)
-0.42
N2
Nitrogen (acetylamino NH)
-0.45
C1
Carbon (carbamate C=O)
+0.65
C2
Carbon (acetyl C=O)
+0.68
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com
HOMO (Highest Occupied Molecular Orbital): This orbital contains the most loosely held electrons and acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its tendency to donate electrons. taylorandfrancis.com A higher EHOMO value indicates a greater electron-donating ability.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons. The energy of the LUMO (ELUMO) is related to the molecule's electron affinity. taylorandfrancis.com A lower ELUMO value suggests a greater capacity to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap suggests high kinetic stability.
For this compound, the HOMO is likely distributed over the electron-rich phenyl ring and the amide groups, while the LUMO may be centered on the carbonyl groups and the aromatic ring.
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
(Note: These are representative values for illustrative purposes.)
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule by analyzing its response to an external electric field. Key NLO properties include:
Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): This property is responsible for second-order NLO effects, such as second-harmonic generation (SHG). researchgate.net Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to have large β values. mdpi.com
Computational studies would calculate these properties for this compound to assess its potential as an NLO material. The presence of donor (amino) and acceptor (carbonyl) groups connected by a conjugated phenyl ring suggests it may exhibit NLO behavior.
Table 3: Illustrative Calculated NLO Properties of this compound
(Note: These are hypothetical values for illustrative purposes.)
Property
Calculated Value
Units
Dipole Moment (μ)
3.58
Debye
Mean Polarizability (α)
30.15 x 10-24
esu
First Hyperpolarizability (βtot)
8.50 x 10-30
esu
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and transition states, providing a complete picture of the reaction pathway. wikipedia.org
Transition State Characterization
A transition state represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for reactants to transform into products. chemguide.co.uk This energy barrier is known as the activation energy (ΔG‡). wikipedia.org
Computational characterization of a transition state involves locating this specific geometry on the potential energy surface. A true transition state is identified by frequency calculations, where it must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or formation). The height of this energy barrier determines the reaction rate; a lower activation energy corresponds to a faster reaction. wikipedia.org
Reaction Pathway Exploration and Energy Profiles
Reaction pathway exploration involves tracing the energetic route from reactants to products. wikipedia.org This is often visualized using a reaction coordinate diagram or energy profile, which plots potential energy against the reaction progress. youtube.com
Role as a Key Building Block in Multi-Step Synthesis
The utility of this compound as a key building block stems from the orthogonal nature of its two protecting groups. The Boc group can be selectively removed under acidic conditions without affecting the acetyl group, exposing a primary amine for further reactions. chemistrysteps.comresearchgate.net This selective deprotection is a cornerstone of multi-step synthesis, enabling the sequential introduction of different molecular fragments.
Once the Boc group is removed to yield 3-acetamidoaniline, the newly freed amino group can participate in a variety of coupling reactions. For instance, it can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to introduce diverse side chains. This step-wise approach is crucial for building complex molecules where different parts of the structure must be assembled in a specific order. orgsyn.org The acetylated amine on the other side of the ring remains protected, preventing unwanted side reactions and directing the synthesis along the desired pathway. nbinno.com This dual-functionality, where one group acts as a reactive handle while the other serves as a stable, directing group, is what defines its role as a pivotal building block. orgsyn.orgresearchgate.net
Table 1: Orthogonal Deprotection and Sequential Reactions
Step
Reaction
Conditions
Outcome
Key Feature
1
Boc Deprotection
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Selective removal of Boc group, yielding a free primary amine.
Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat
Conversion of the acetylamino group to a primary amine.
Robustness of the acetyl group allows for later-stage modification.
Precursor for Advanced Heterocyclic Systems
The 1,3-disubstituted pattern of the amino groups on the phenyl ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and quinazolinones. marquette.edunih.gov These structural motifs are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. nih.gov
Following the hydrolysis of both the carbamate and the acetyl group to yield 1,3-diaminobenzene, the resulting vicinal diamines can undergo cyclization reactions with various reagents. For example, reaction with aldehydes, ketones, or carboxylic acid derivatives can lead to the formation of a six-membered heterocyclic ring fused to the benzene core. organic-chemistry.orgnih.gov The ability to use this compound as a starting point for such important heterocyclic systems underscores its strategic value in drug discovery and materials science. researchgate.net
Design and Synthesis of Chemically Diverse Libraries
In modern drug discovery, the synthesis of chemical libraries containing a multitude of structurally related compounds is a key strategy for identifying new therapeutic agents. nih.govenamine.net this compound serves as an ideal scaffold for creating such libraries. nih.gov The core structure (the 3-acetamidophenyl group) can be "decorated" with a wide array of chemical functionalities. enamine.net
The general approach involves a divergent synthesis strategy. First, the Boc-protected amine is deprotected. The resulting 3-acetamidoaniline is then reacted with a large set of diverse building blocks, such as commercially available carboxylic acids, sulfonyl chlorides, or isocyanates, in a parallel fashion. researchgate.netenamine.net This process can generate a large library of compounds where the variability is centered at the C3 position of the original scaffold. This method allows for the rapid exploration of the structure-activity relationship (SAR) of a particular chemical series. chemrxiv.org
Table 2: Example of a Divergent Library Synthesis Scheme
Scaffold
Reaction Type
Diverse Reagent (R-X)
Resulting Functional Group
Library Members
3-Acetamidoaniline (from deprotection)
Amidation
R-COOH
Amide (-NHCOR)
A library of N-(3-acetamidophenyl) amides.
Sulfonylation
R-SO₂Cl
Sulfonamide (-NHSO₂R)
A library of N-(3-acetamidophenyl) sulfonamides.
Urea Formation
R-NCO
Urea (-NHCONHR)
A library of N-(3-acetamidophenyl) ureas.
Engineering of Novel Scaffolds through Modular Synthesis
Modular synthesis is a powerful strategy that involves the assembly of complex molecules from simpler, interchangeable building blocks or "modules". uni-freiburg.dersc.org this compound can be viewed as a bifunctional module representing a substituted aniline. This module can be strategically combined with other modules to engineer novel and complex molecular scaffolds. rsc.orgnih.gov
For example, the deprotected amine can be used in a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with an aryl halide module. acs.org This would form a diarylamine linkage. Subsequently, the acetylamino group could be modified, or the aromatic ring could undergo further substitution, allowing for the programmed and predictable construction of complex, multi-component systems. rsc.org This approach provides a high degree of flexibility and control over the final molecular architecture, enabling the systematic construction of scaffolds with tailored properties. researchgate.net
Development of Methodologies for Functional Group Manipulation
The presence of multiple functional groups on this compound makes it an excellent substrate for the development and optimization of new synthetic methodologies, particularly those focused on selective functional group manipulation. organic-chemistry.org The distinct reactivity of the Boc-carbamate, the acetamide, and the aromatic ring allows chemists to test the selectivity and efficiency of new reagents and reaction conditions.
Key transformations that can be studied using this molecule include:
Selective Deprotection: Developing milder or more selective conditions for the removal of the Boc group in the presence of other sensitive functionalities. chemistrysteps.commasterorganicchemistry.com
Amide Chemistry: Optimizing coupling reactions on the deprotected amine or developing new methods for the hydrolysis or transformation of the stable acetyl group.
C-H Functionalization: Exploring regioselective electrophilic aromatic substitution on the electron-rich phenyl ring, with the two nitrogen groups directing the position of the incoming substituent. youtube.com
The differential reactivity of the functional groups provides a clear and easily analyzable system for assessing the outcome of new synthetic methods. researchgate.net
Table 3: Summary of Functional Group Manipulations
Exposing a second primary amine for cyclization or further functionalization.
Aromatic Ring
Electrophilic Substitution
e.g., Br₂, H₂SO₄/HNO₃
Introducing new substituents (e.g., halides, nitro groups) onto the scaffold core.
Structure Reactivity Relationship Studies of Tert Butyl 3 Acetylamino Phenylcarbamate Derivatives in Chemical Synthesis
Impact of Substituent Electronic Effects on Reactivity
The rate and orientation of electrophilic aromatic substitution are largely governed by the ability of substituents to donate or withdraw electron density from the aromatic ring. Both the acetylamino (-NHCOCH₃) and the tert-butoxycarbonylamino (-NHCOOtBu) groups on tert-butyl 3-(acetylamino)phenylcarbamate are classified as activating, ortho,para-directing groups. libretexts.orgbyjus.com
The nitrogen atom in each group possesses a lone pair of electrons that can be donated to the aromatic π-system through resonance. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609). scispace.com However, the activating effect of these groups is attenuated compared to a simple amino (-NH₂) group. libretexts.org The adjacent carbonyl group in both substituents pulls electron density away from the nitrogen atom via resonance, which in turn reduces the extent to which the lone pair can be delocalized into the phenyl ring. libretexts.org
The electronic effects of these substituents can be summarized by considering both resonance and inductive effects:
Resonance Effect: Both groups exhibit a positive resonance effect (+R), donating electron density to the ring and stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.
Inductive Effect: Due to the electronegativity of the nitrogen and oxygen atoms, both groups exert an electron-withdrawing inductive effect (-I).
Substituent Group
Electronic Effect Type
Influence on Aromatic Ring
Directing Effect
Acetylamino (-NHCOCH₃)
Activating
Donates electron density via resonance (+R), withdraws via induction (-I). Overall activating.
Ortho, Para
Tert-butoxycarbonylamino (-NHCOOtBu)
Activating
Donates electron density via resonance (+R), withdraws via induction (-I). Overall activating.
Ortho, Para
Influence of Steric Hindrance on Reaction Pathways
Steric hindrance plays a critical role in determining the regioselectivity of reactions involving bulky substituents. The tert-butoxycarbonyl (Boc) group is notably bulky due to the presence of the tert-butyl moiety. This steric bulk can significantly impede the approach of an electrophile to the positions immediately adjacent (ortho) to the carbamate (B1207046) group.
In this compound, the most sterically accessible positions for an incoming electrophile are C4 and C6, which are para to one group and ortho to the other. The C2 position, being ortho to both substituents, would experience significant steric hindrance from both the acetylamino group and, more substantially, the larger Boc-amino group. Attack at this position is therefore generally disfavored.
The acetylamino group is considerably less bulky than the Boc-amino group. Consequently, the steric hindrance it imposes on its ortho positions (C2 and C4) is less severe. The reaction pathway is thus a balance between electronic activation and steric accessibility. While electronics strongly activate C2, C4, and C6, steric factors will likely lead to a preference for substitution at C4 and C6 over the highly congested C2 position.
Position on Phenyl Ring
Activating Groups' Influence
Steric Hindrance Assessment
Predicted Reactivity
C2
Ortho to -NHAc, Ortho to -NHBoc
High (from both groups)
Low
C4
Ortho to -NHAc, Para to -NHBoc
Moderate (from -NHAc)
High
C5
Meta to both
Low
Very Low (electronically disfavored)
C6
Para to -NHAc, Ortho to -NHBoc
High (from -NHBoc)
Moderate to High (strong electronic activation may overcome some hindrance)
Positional Isomerism and its Chemical Consequences (e.g., ortho, meta, para variations)
The relative positioning of the acetylamino and Boc-amino groups significantly alters the molecule's reactivity and the expected products of further substitution.
Meta Isomer (The title compound): As discussed, the directing effects of the two ortho,para-directing groups are additive. They strongly activate positions 2, 4, and 6. Position 4 is para to the bulkier Boc-amino group and ortho to the acetylamino group, making it electronically very activated and sterically accessible. Position 6 is para to the acetylamino group and ortho to the bulky Boc-amino group; it is also highly activated but more sterically hindered. Position 2 is ortho to both groups and is the most sterically hindered and least likely to react.
Para Isomer (tert-butyl 4-(acetylamino)phenylcarbamate): Here, the substituents are at opposite ends of the ring. Their directing effects reinforce each other perfectly at the four remaining positions (2, 3, 5, and 6), all of which are ortho to one group and meta to the other. All four positions are electronically equivalent and highly activated. Steric hindrance from the Boc group would likely disfavor attack at the positions ortho to it (C3 and C5) compared to the positions ortho to the smaller acetylamino group (C2 and C6), leading to a mixture of products.
Conformational Effects on Reaction Selectivity
The reactivity of the phenyl ring is also influenced by the conformation of its substituents. Both the acetylamino and carbamate linkages contain amide bonds, which are known to have a significant rotational energy barrier due to the partial double bond character of the C-N bond. nih.govmdpi.com This restricted rotation can lead to the existence of stable conformers, or rotamers. nih.gov
The orientation of the carbonyl group and the nitrogen lone pair relative to the aromatic ring is critical. For maximal resonance donation, the nitrogen's p-orbital must be aligned with the π-system of the ring, which favors a planar conformation. However, steric clashes can force the amide groups to twist out of this plane. nih.gov
Twisting and Reactivity: Any deviation from planarity will reduce the overlap between the nitrogen lone pair and the aromatic π-system. This diminishes the resonance-based activation of the ring, making the compound less reactive towards electrophiles.
Conformational Shielding: Different rotamers can present different steric profiles. The orientation of the bulky tert-butyl group or the acetyl methyl group could selectively shield one of the ortho positions from attack, thereby influencing the regioselectivity of a reaction. Studies have shown that electronic effects of substituents can influence the kinetics of amide isomerization, even if they don't change the thermodynamic preference for a particular rotamer. nih.gov
Therefore, the observed reaction selectivity for derivatives of this compound may be a result of not just the static structure but also a dynamic equilibrium between different conformations, each with its own intrinsic reactivity and steric accessibility.
Quantitative Structure-Reactivity Relationships (QSRR) for Synthetic Optimization
Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of compounds with their reactivity using mathematical models. nih.gov For synthetic optimization, a QSRR model could predict reaction outcomes (e.g., yield, selectivity) for a series of derivatives, guiding the choice of substrates and reaction conditions.
A classic example of a QSRR is the Hammett equation , which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives to the electronic properties of the substituent. sciepub.comresearchgate.net The equation is given by:
log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent (a negative value indicates an electron-donating group, positive indicates electron-withdrawing).
ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.
Synthesize a library of derivatives with various substituents on the phenyl ring.
Measure the reaction rates or product yields for a specific transformation (e.g., nitration, halogenation) under consistent conditions.
Calculate a set of molecular descriptors for each derivative. These can include electronic descriptors (like Hammett constants, calculated atomic charges), steric descriptors (like van der Waals volume), and quantum chemical parameters (like HOMO/LUMO energies). acs.org
Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model correlating the descriptors with the observed reactivity. mdpi.com
Such a model would be a powerful tool for optimizing the synthesis of novel derivatives, allowing for the in silico prediction of reactivity and reducing the need for extensive empirical experimentation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 3-(acetylamino)phenylcarbamate, and what reaction conditions optimize yield?
Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, reacting tert-butyl chloroformate with 3-(acetylamino)aniline in the presence of a base like triethylamine. Key conditions include maintaining mild temperatures (0–25°C) to preserve sensitive functional groups and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Yields >75% are achievable with stoichiometric control and inert atmospheres .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?
Methodology :
Assay Validation : Ensure consistent buffer pH, temperature, and substrate concentrations across studies. For example, variations in kinase assay pH (7.4 vs. 6.8) may invert inhibitory effects.
Stereochemical Analysis : Chiral HPLC or X-ray crystallography verifies if racemization during synthesis alters activity.
Dose-Response Curves : Use IC₅₀/EC₅₀ comparisons under standardized conditions to clarify potency discrepancies .
Q. What strategies mitigate low yields in large-scale synthesis?
Methodology :
Solvent Optimization : Replace dichloromethane with acetonitrile to improve solubility of intermediates.
Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis) .
Q. How does the tert-butyl group influence stability and reactivity in downstream reactions?
Methodology :
Thermogravimetric Analysis (TGA) : Assess thermal stability; tert-butyl groups typically degrade above 200°C.
Hydrolysis Studies : Monitor carbamate cleavage rates under acidic (HCl/THF) vs. basic (NaOH/MeOH) conditions via LC-MS.
Computational Modeling : DFT calculations predict steric effects on nucleophilic attack at the carbamate carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.